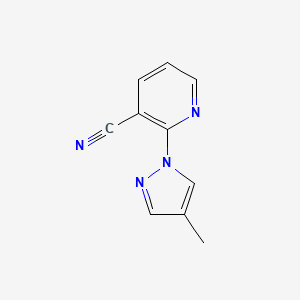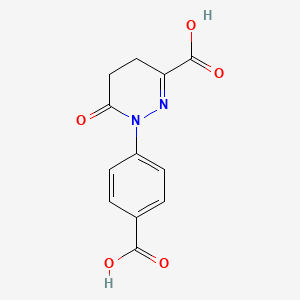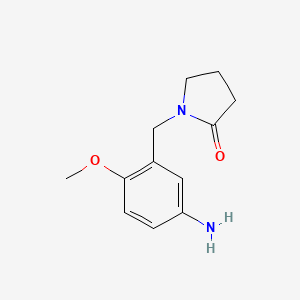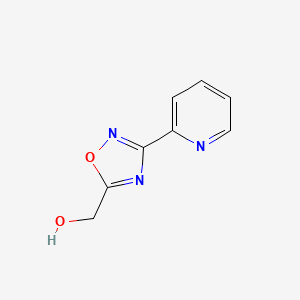
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20BrNO and a molecular weight of 298.22 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, NBS (N-bromosuccinimide) can be used in a free radical reaction to introduce a bromine atom .Molecular Structure Analysis
The molecular structure of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide consists of a butanamide backbone with a bromine atom on the second carbon, a methyl group on the third carbon, and a phenylpropyl group attached to the nitrogen atom .Chemical Reactions Analysis
Reactions involving 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide are likely to occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide has a molecular weight of 298.22 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
Chemical Behavior and Kinetics
A study delved into the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic aqueous solutions, showing that these compounds first undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed. This study included derivatives like 2-bromo-4-chloro-N-(4-nitrophenyl)butanamide, providing kinetic measurements and insight into the influence of different substituents on the reaction pathway and rates, highlighting the complexity and variability in chemical reactions involving compounds like 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Xanthine Oxidase Inhibitory Properties
Research assessed the xanthine oxidase inhibitory properties of various noncyclic N-(α-bromoacyl)-α-amino esters, which included compounds structurally related to 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. Despite not showing significant inhibitory effects at tested concentrations, the study's insights into the structural requirements for biological activity and the prediction of pharmacokinetic behavior and toxicological properties provide valuable information for future drug design and the development of therapeutics (Smelcerovic et al., 2016).
Herbicidal Properties
An investigation into the herbicidal properties of N-(1-methyl-1-phenylethyl)-2-bromo-3, 3dimethylbutanamide, a compound related to 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, revealed its broad spectrum in suppressing purple nutsedge. The study focused on its herbicidal spectrum, effects on treatment sites, and movement in soil, offering insights into the potential agricultural applications of such compounds (Shunichi, Hashimoto, & Furuzawa, 2010).
Fluorescent ATRP Initiator
The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed, revealing its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. The structural analysis and demonstrated application in polymerizations of acrylates highlight the potential of bromo-substituted butanamides in material science and polymer chemistry (Kulai & Mallet-Ladeira, 2016).
特性
IUPAC Name |
2-bromo-N-(4-phenylbutan-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-3-13(15)14(17)16-11(2)9-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUUPBNGHHXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)CCC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255096 |
Source


|
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
CAS RN |
1119452-41-3 |
Source


|
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)


